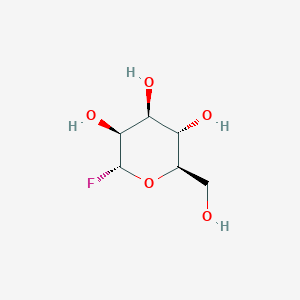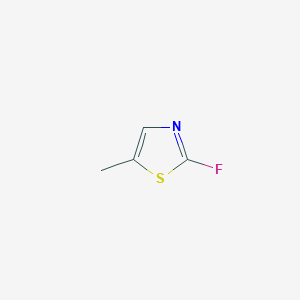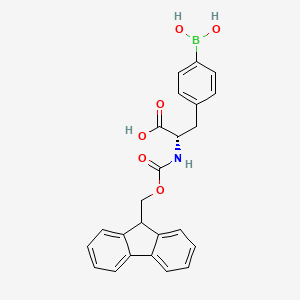![molecular formula C24H19F2NO5 B3256548 L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro- CAS No. 273221-87-7](/img/structure/B3256548.png)
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-
Overview
Description
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-, also known as Fmoc-Tyr(2,6-difluoro), is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a building block for the production of peptides and proteins.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) is not well-understood. However, it is believed to act as a building block for the production of peptides and proteins with specific biological activities. These peptides and proteins may interact with specific receptors or enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) are largely dependent on the peptides and proteins that are synthesized using this compound. Peptides and proteins synthesized using L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) have been shown to have a range of biological activities, including antimicrobial, antiviral, and anticancer properties. These peptides and proteins may also have other biological activities, such as the ability to modulate immune responses or to act as neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) in lab experiments is its well-established synthesis method. This compound is widely available from commercial suppliers, making it easy to obtain for use in peptide synthesis. Additionally, peptides and proteins synthesized using L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) have been shown to have a range of biological activities, making them useful for a variety of applications.
One limitation of using L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) in lab experiments is that the mechanism of action is not well-understood. This can make it difficult to predict the biological activity of peptides and proteins synthesized using this compound. Additionally, the synthesis of peptides and proteins using L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) can be time-consuming and expensive, which may limit its use in some lab settings.
Future Directions
There are many potential future directions for research involving L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro). One area of research could be to further investigate the mechanism of action of this compound and the biological activities of peptides and proteins synthesized using it. Additionally, researchers could explore the use of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) in the synthesis of peptides and proteins with novel biological activities. Finally, researchers could investigate the potential use of peptides and proteins synthesized using L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) in a variety of applications, such as drug development or biotechnology.
Scientific Research Applications
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) has been widely used in scientific research as a building block for the production of peptides and proteins. It is commonly used in the synthesis of bioactive peptides, which have a wide range of applications in medicine and biotechnology. L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-(2,6-difluoro) has been used to synthesize peptides with antimicrobial, antiviral, and anticancer properties.
properties
IUPAC Name |
(2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-20-9-13(28)10-21(26)18(20)11-22(23(29)30)27-24(31)32-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,22,28H,11-12H2,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUZAOZFLRYEAB-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183909 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-2,6-Difluorotyrosine | |
CAS RN |
273221-87-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)


![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)


